

# AZD1390 in Glioblastoma: A Comparative Analysis of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of **AZD1390**, a novel brain-penetrant Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, with the standard of care for glioblastoma (GBM). **AZD1390** is being investigated as a radiosensitizer, aiming to enhance the efficacy of radiation therapy in this aggressive brain tumor.

### **Executive Summary**

Preliminary data from early-phase clinical trials suggest that **AZD1390**, when combined with radiation therapy, has a manageable safety profile and shows encouraging preliminary efficacy in patients with both newly diagnosed and recurrent glioblastoma. In a Phase I study, patients with recurrent GBM treated with **AZD1390** and radiation demonstrated a median overall survival that appears favorable when compared to historical outcomes for this patient population. For newly diagnosed GBM, data is still maturing, but the drug has been shown to be well-tolerated and achieves pharmacologically relevant concentrations in tumor tissue. This guide will delve into the available quantitative data, experimental protocols, and the underlying mechanism of action to provide a clear comparison with the established standard of care.

### **Data Presentation**

Table 1: Comparison of AZD1390 Clinical Trial Results with Standard of Care in Newly Diagnosed Glioblastoma



(MGMT unmethylated)

| Parameter                       | AZD1390 + Radiotherapy<br>(Phase I, Arm C)                                                                                                                                                        | Standard of Care (Stupp<br>Protocol: Temozolomide +<br>Radiotherapy)                                                                                                           |
|---------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population              | Newly diagnosed, MGMT unmethylated Glioblastoma                                                                                                                                                   | Newly diagnosed Glioblastoma                                                                                                                                                   |
| Treatment Regimen               | AZD1390 (escalating doses,<br>MTD determined as 300 mg<br>once daily) + 60 Gy IMRT in 30<br>fractions over 6 weeks,<br>followed by 2 weeks of<br>adjuvant AZD1390.                                | Temozolomide (75 mg/m²/day)<br>+ 60 Gy radiotherapy over 6<br>weeks, followed by six cycles<br>of adjuvant Temozolomide<br>(150-200 mg/m²/day for 5 days<br>every 28 days).[1] |
| Median Overall Survival (mOS)   | Data still maturing.[2]                                                                                                                                                                           | Approximately 15-16 months. [3][4]                                                                                                                                             |
| Progression-Free Survival (PFS) | Data still maturing.                                                                                                                                                                              | Approximately 6.7 months.[3]                                                                                                                                                   |
| Key Safety Findings             | Manageable safety profile.  Common treatment-emergent adverse events (TEAEs) included fatigue, radiation skin injury, headache, and nausea.  Dose-limiting toxicity was radiation skin injury.[2] | Increased toxicity compared to radiotherapy alone, with notable hematologic toxicities.                                                                                        |

MTD: Maximum Tolerated Dose; IMRT: Intensity-Modulated Radiation Therapy.

## Table 2: Comparison of AZD1390 Clinical Trial Results with Treatment Options in Recurrent Glioblastoma



| Parameter                                   | AZD1390 + Radiotherapy<br>(Phase I, Arm A)                                                                                                                | Standard of Care <i>l</i> Treatment Options                                                                                                                                      |
|---------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population                          | Recurrent Glioblastoma                                                                                                                                    | Recurrent Glioblastoma                                                                                                                                                           |
| Treatment Regimen                           | AZD1390 (escalating doses, MTD determined as 400 mg once daily) + 35 Gy IMRT in 10 fractions over 2 weeks, followed by 2 weeks of adjuvant AZD1390.[2][5] | No single standard of care. Options include re-operation, re-irradiation (typically 30-36 Gy), and systemic therapies (e.g., nitrosoureas, temozolomide, bevacizumab). [6][7][8] |
| Median Overall Survival (mOS)               | 12.7 months (95% CI, 10.7-18.9) at target-engaging doses.[2]                                                                                              | Varies depending on<br>treatment, generally in the<br>range of 6-10 months.[5]                                                                                                   |
| 6-month Progression-Free<br>Survival (PFS6) | Not yet reported.                                                                                                                                         | 20-30% with agents like nitrosoureas, temozolomide, or bevacizumab.[6][9]                                                                                                        |
| Key Safety Findings                         | Manageable safety profile.  Common TEAEs included fatigue, nausea, and headache. Dose-limiting toxicity was skeletal muscle toxicity.[2]                  | Toxicity varies with the chosen treatment modality.                                                                                                                              |

# Experimental Protocols AZD1390 Phase I Clinical Trial (NCT03423628)

This is a first-in-human, open-label, multicenter Phase I study designed to assess the safety, tolerability, and pharmacokinetics of escalating doses of **AZD1390** in combination with radiation therapy in patients with glioblastoma and brain metastases.[5]

 Arm A (Recurrent GBM): Patients received escalating once-daily doses of AZD1390 in combination with intensity-modulated radiation therapy (IMRT) at a dose of 35 Gy delivered in 10 fractions over two weeks. This was followed by two weeks of adjuvant AZD1390.[2][5]



 Arm C (Newly Diagnosed, MGMT unmethylated GBM): Patients received escalating oncedaily doses of AZD1390 with IMRT at a dose of 60 Gy in 30 fractions over six weeks, followed by two weeks of adjuvant AZD1390.[2][5]

The primary objectives were to determine the maximum tolerated dose (MTD) and to assess the safety and tolerability of the combination therapy. Secondary objectives included evaluating preliminary efficacy.[2]

### **Standard of Care: The Stupp Protocol**

The Stupp protocol is the established standard of care for newly diagnosed glioblastoma, based on a landmark Phase III clinical trial.[10]

- Concurrent Phase: Patients undergo fractionated focal radiotherapy at a total dose of 60 Gy, administered in 2 Gy daily fractions over six weeks. Concurrently, patients receive oral temozolomide at a dose of 75 mg/m² of body-surface area per day.[1][10]
- Adjuvant Phase: Following a four-week break, patients receive six cycles of adjuvant oral temozolomide. Each cycle consists of temozolomide at a dose of 150-200 mg/m² for five days, repeated every 28 days.[1][10]

## Mandatory Visualization Signaling Pathway of AZD1390 Action





Click to download full resolution via product page

Caption: Mechanism of action of AZD1390 as a radiosensitizer in glioblastoma.

## Experimental Workflow for AZD1390 Phase I Trial (Arm C)





Click to download full resolution via product page

Caption: Simplified experimental workflow for Arm C of the AZD1390 Phase I trial.



### **Logical Relationship of Treatment Comparison**



Treatment Options (Re-operation, Re-irradiation, etc.)

VS

AZD1390 + RT

AZD1390 + RT

Click to download full resolution via product page

Caption: Logical comparison of AZD1390 treatment arms against current standards.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models [mdpi.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Real-World Evidence in Glioblastoma: Stupp's Regimen After a Decade PMC [pmc.ncbi.nlm.nih.gov]



- 4. Evaluating treatment outcome of Glioblastoma with Stupp's regimen: an experienced in single Institute - Nguyen - Chinese Clinical Oncology [cco.amegroups.org]
- 5. aacr.org [aacr.org]
- 6. Standards of care for treatment of recurrent glioblastoma—are we there yet? PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recurrent Glioblastoma: A Review of the Treatment Options PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Glioblastoma's Dismal Standard of Care: The Stupp Protocol | Depth-First [depth-first.com]
- To cite this document: BenchChem. [AZD1390 in Glioblastoma: A Comparative Analysis of Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605744#cross-study-comparison-of-azd1390-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



